molecular formula C15H27N3O2 B8558144 N-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)-N'-ethyl-N-methylurea CAS No. 55809-11-5

N-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)-N'-ethyl-N-methylurea

Cat. No. B8558144
Key on ui cas rn: 55809-11-5
M. Wt: 281.39 g/mol
InChI Key: POJRPJMKNUHLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062861

Procedure details

The reaction is effected as in Example 171 by using 1-methyl-1-butyl-3-(5-t-butyl-3-isoxazolyl)urea and ethyl iodide to give 1-methyl-1-butyl-3-ethyl-3-(5-t-butyl-3-isoxazolyl)urea as an oil boiling at 130° to 135° C (bath temperature)/0.25 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:15][CH2:16][CH2:17][CH3:18])[C:3]([NH:5][C:6]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[O:8][N:7]=1)=[O:4].[CH2:19](I)[CH3:20]>>[CH3:1][N:2]([CH2:15][CH2:16][CH2:17][CH3:18])[C:3]([N:5]([CH2:19][CH3:20])[C:6]1[CH:10]=[C:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[O:8][N:7]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)NC1=NOC(=C1)C(C)(C)C)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N(C1=NOC(=C1)C(C)(C)C)CC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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